N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
The compound N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine features a pyrimidine core substituted at the 4-position with a 3-chloro-4-methoxyphenylamine group and at the 5-position with a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety. This structure combines aromatic heterocycles (pyrimidine, oxadiazole, and thiophene) with halogen (chloro) and ether (methoxy) substituents, which may confer distinct electronic, solubility, and bioactivity properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c1-24-13-5-4-10(7-12(13)18)21-15-11(8-19-9-20-15)17-22-16(23-25-17)14-3-2-6-26-14/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVAKMKDTHYZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines several pharmacophoric elements, including a pyrimidine core and oxadiazole moiety, which are known for their diverse biological effects.
Chemical Structure
The structural formula of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazole have been shown to possess antibacterial and antifungal properties. In a study by Dhumal et al. (2021), various oxadiazole derivatives demonstrated significant activity against Mycobacterium bovis BCG, suggesting that the oxadiazole moiety plays a crucial role in antimicrobial efficacy .
Anticancer Activity
The incorporation of a pyrimidine structure has been linked with anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies have reported that certain pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cell survival pathways .
The proposed mechanism for the biological activity of this compound involves interaction with key enzymes and receptors. The oxadiazole ring is believed to enhance the binding affinity to target proteins involved in cellular signaling pathways. Molecular docking studies have indicated that these compounds can effectively bind to active sites of enzymes critical for pathogen survival and cancer cell growth .
Case Studies
- Antimycobacterial Activity : A series of studies focused on similar oxadiazole derivatives demonstrated their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The most active compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM .
- Anticancer Studies : In vitro assays on cancer cell lines treated with pyrimidine derivatives showed a dose-dependent decrease in cell viability. Notably, compounds with the thienyl and oxadiazole substitutions exhibited enhanced cytotoxicity compared to their parent structures .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition : CYC116 () demonstrates that pyrimidine-thiazole scaffolds with polar substituents (e.g., morpholine) are effective kinase inhibitors. The target compound’s methoxy group may offer a balance between potency and bioavailability .
- Antitubercular Potential: highlights oxadiazole-piperidine hybrids as promising candidates, though the target compound’s pyrimidine core may require functionalization (e.g., carboxamide) for similar efficacy .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, such as:
- Acylation and amination : Reacting pyrimidine intermediates with chlorinated aryl amines under reflux in chloroform, followed by purification via silica gel chromatography .
- Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine in ethanol/water mixtures under controlled pH (e.g., NaOH), monitored by TLC .
Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (80–100°C for cyclization), and stoichiometric ratios (1:1.2 for amine:carbonyl) improves yields.
Q. What analytical techniques are critical for structural validation?
- X-ray crystallography : Resolve 3D conformation using SHELXL for refinement. Dihedral angles between pyrimidine and oxadiazole/thiophene rings (e.g., 12.8° deviation) confirm steric interactions .
- NMR spectroscopy : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8 ppm) to verify substitution patterns.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 440.08) .
Q. How can initial biological activity screening be designed?
- Kinase inhibition assays : Use fluorescence polarization to measure IC50 against Aurora kinases, given structural analogs (e.g., thiazole-pyrimidine derivatives) show sub-10 nM activity .
- Antimicrobial testing : Employ microbroth dilution (CLSI guidelines) for MIC determination against S. aureus and C. albicans, referencing similar pyrimidine derivatives .
Advanced Research Questions
Q. How do substituents (e.g., thiophene vs. phenyl) influence target selectivity in kinase inhibition?
- Structure-activity relationship (SAR) : Replace the thiophene moiety with phenyl or trifluoromethyl groups and compare binding affinities via molecular docking (AutoDock Vina). Thiophene’s electron-rich nature enhances π-π stacking in kinase ATP pockets .
- Data interpretation : Correlate IC50 shifts (e.g., 10-fold loss with bulkier substituents) to steric clashes in catalytic domains (PDB: 1MQ4) .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET profiling : Use SwissADME to calculate logP (∼3.2) and PAINS filters to exclude promiscuous binders.
- MD simulations : Run 100-ns trajectories (AMBER) to assess oxadiazole ring stability under physiological pH, identifying potential hydrolysis sites .
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
Q. What methodologies assess stability under varying pH and temperature?
- Forced degradation : Incubate in PBS (pH 2–9) at 40°C for 72h, then quantify degradation products via HPLC-UV (λ = 254 nm). Oxadiazole rings degrade faster in acidic conditions .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates solid-state stability) .
Q. How does this compound compare to analogs with pyrazole or triazole cores?
- Bioisosteric replacement : Substitute the oxadiazole with triazole and compare LogD (octanol-water partition). Triazoles increase polarity, reducing CNS penetration but improving aqueous solubility .
- Biological cross-screening : Test against shared targets (e.g., EGFR kinases) to identify scaffold-specific efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
